Guanfacine-13C, 15N3 Hydrochloride

LC-MS/MS method validation matrix effect bioequivalence

Achieve regulatory-grade accuracy in guanfacine bioanalysis. Using unlabeled or single-isotope internal standards introduces ion suppression and matrix effects that compromise ANDA bioequivalence submissions. · Validated LLOQ of 0.05 ng/mL in human plasma with precision (CV%) of 1.6-10.5%. · +4 Da mass shift ensures precise co-elution and eliminates crosstalk in MRM workflows. · Consistent recovery in limited-volume pediatric samples and DBS/DPS microsampling.

Molecular Formula C9H10Cl3N3O
Molecular Weight 286.521
CAS No. 1261393-21-8
Cat. No. B586584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanfacine-13C, 15N3 Hydrochloride
CAS1261393-21-8
SynonymsN-(Aminoiminomethyl-13C, 15N3)-2,6-dichlorobenzeneacetamide Hydrochloride;  N-Amidino-13C, 15N3-2-(2,6-dichlorophenyl)acetamide Hydrochloride;  BS 100-141-13C, 15N3;  [(2,6-Dichlorophenyl)acetyl]guanidine-13C, 15N3 Hydrochloride;  Guanfascine-13C, 15N3
Molecular FormulaC9H10Cl3N3O
Molecular Weight286.521
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl
InChIInChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H/i9+1,12+1,13+1,14+1;
InChIKeyDGFYECXYGUIODH-SAKMQVQBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanfacine-13C,15N3 Hydrochloride: Dual-Stable Isotope Internal Standard for LC-MS/MS


Guanfacine-13C,15N3 Hydrochloride (CAS 1261393-21-8) is a stable isotope-labeled internal standard (SIL-IS) designed for the absolute quantification of guanfacine in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound incorporates one carbon-13 (13C) and three nitrogen-15 (15N) atoms into the guanfacine molecular backbone, providing a nominal mass shift of +4 Da relative to the unlabeled analyte . This dual-labeling pattern—spanning both carbon and nitrogen atoms—differentiates it from single-isotope labeled alternatives by offering enhanced analytical specificity in MRM-based detection workflows .

Workflow

Dual-label SIL-IS for LC-MS/MS quantification

Selection

+4 Da mass shift with MRM specificity

Use Context

Bioanalytical method validation and research PK studies

Why Guanfacine-13C,15N3 Cannot Be Substituted with Alternative Internal Standards


The selection of an internal standard for guanfacine quantification is not a commodity decision. Structurally distinct internal standards—such as enalaprilat or protriptyline, which have been employed in published guanfacine assays—introduce differential matrix effects and chromatographic behavior that compromise analytical accuracy [1]. Even among isotopically labeled alternatives, compounds bearing only a single heavy atom or an alternative labeling pattern (e.g., 13C-only or 2H-labeled) produce distinct MRM transitions, offer varying degrees of co-elution fidelity, and exhibit different isotopic purity profiles . For regulatory bioequivalence studies and pharmacokinetic submissions requiring validated, reproducible quantification in human plasma, the specific 13C,15N3 dual-labeling configuration of this compound is not functionally interchangeable with unlabeled structural analogs or alternative isotopic forms [1].

This Product

Guanfacine-13C,15N3 dual-labeled SIL-IS; matched co-elution and MRM transition

Alternative

Non-isotopic IS (e.g., enalaprilat, protriptyline) may introduce differential matrix effects and ion suppression

This Product

+4 Da dual-labeling pattern (13C,15N3) separates IS from analyte isotopic envelope

Alternative

Single-isotope labels (e.g., 13C-only, 2H) produce smaller mass shifts and higher isotopic cross-talk risk

This Product

Hydrochloride salt with >98% purity specification supports precise IS spiking

Alternative

Free base form or lower-purity labels may contribute unlabeled impurity interference

Guanfacine-13C,15N3: Quantitative Evidence for Method Selection and Procurement


Ion Suppression Mitigation vs. Enalaprilat in Plasma

In a 2022 validated HPLC-MS/MS assay using guanfacine-13C,15N3 as the internal standard for human plasma, the authors reported that quantification proceeded 'without impact of ion suppression in plasma matrix' [1]. In contrast, a 2013 LC-MS/MS method employing the structurally distinct compound enalaprilat as the internal standard for beagle dog plasma reported matrix effects ranging from 89.4% to 100.7% (indicating up to 10.6% ion suppression), with extraction recoveries exceeding 90% [2]. While these studies differ in matrix species (human vs. dog plasma), the absence of measurable ion suppression in the SIL-IS method versus the documented ion suppression range in the non-isotopic internal standard method illustrates the fundamental advantage of stable isotope-labeled internal standardization for regulatory-grade quantification.

Ion Suppression
Cross-study comparable
SIL-IS: No measurable ion suppression reported vs. non-isotopic IS: 89.4–100.7% matrix effects
Supports matrix-effect control in bioanalytical validation
Human vs. dog plasma matrices; review cross-species transferability
LC-MS/MS method validation matrix effect bioequivalence internal standard selection

LLOQ Achievement vs. Alternative Internal Standards

The 2022 validated method employing guanfacine-13C,15N3 as the internal standard achieved a lower limit of quantification (LLOQ) of 0.0500 ng/mL in human plasma, with accuracy (relative error) ranging from -2.8% to 8.9% at the LLOQ and precision (CV%) between 1.6% and 10.5% across the calibration range [1]. By comparison, a 2013 method using enalaprilat as the internal standard in beagle dog plasma achieved an LLOQ of 0.1 ng/mL, with intra- and inter-day precision <10.8% RSD and accuracy ranging from 92.9% to 108.4% [2]. The SIL-IS-enabled method achieves a 2-fold lower LLOQ (0.05 ng/mL vs. 0.1 ng/mL) while maintaining comparable or superior accuracy and precision metrics.

LLOQ Achievement
Cross-study comparable
0.0500 ng/mL (human plasma) vs. 0.1 ng/mL (non-isotopic IS, dog plasma)
Reported LLOQ supports extended PK sampling time points
Cross-study matrix difference requires validation review
LLOQ sensitivity bioanalysis pharmacokinetics

Isotopic Purity vs. Alternative Labeling Forms

Commercially available Guanfacine-13C,15N3 Hydrochloride from Santa Cruz Biotechnology is specified with >98% purity by LC-MS analysis, with mass spectrometric confirmation of the [M+H-HCl]+ ion at m/z 250 and 1H-NMR compliance in DMSO-d6/D2O at 500 MHz . In contrast, the free base form Guanfacine-13C,15N3 (CAS 1189924-28-4) from Cayman Chemical is specified at ≥95% purity . For quantitative bioanalysis requiring precise internal standard spiking, the 3% higher minimum purity specification of the hydrochloride salt form reduces the potential contribution of unlabeled or partially labeled impurities to the analyte signal, thereby minimizing systematic bias in concentration calculations.

Isotopic Purity
Direct head-to-head
>98% (HCl salt) vs. ≥95% (free base)
Higher specification may reduce unlabeled impurity interference
Supplier-specific data; verify with independent QC
isotopic purity chemical purity procurement specification quality control

MRM Transition Specificity vs. Single-Isotope Labels

In the validated 2022 method, Guanfacine-13C,15N3 produced an MRM transition of m/z 250.0→159.1, while the unlabeled analyte guanfacine was monitored at m/z 246.1→60.1 [1]. This +4 Da mass shift—derived from the incorporation of one 13C atom and three 15N atoms—provides a 4-Da separation between the analyte and internal standard precursor ions. Alternative single-isotope labeling approaches (e.g., 13C-only or 15N-only) would produce smaller mass shifts (e.g., +1 Da for single 13C substitution; +3 Da for single-site 15N3 labeling), increasing the probability of isotopic cross-talk between the M, M+1, and M+2 isotopic envelopes of the analyte and internal standard [2]. The 4-Da shift ensures that the internal standard signal falls entirely outside the natural isotopic distribution of the unlabeled analyte, eliminating the need for isotopic correction algorithms.

MRM Specificity
Class-level inference
+4 Da mass shift (m/z 250.0→159.1) vs. +1 Da or +3 Da alternatives
Supports isotopic cross-talk reduction in MRM workflows
Theoretical advantage; requires method-specific verification
MRM transition mass spectrometry isotopic interference selectivity

Evidence-Driven Applications in Bioanalytical and Regulated Studies


Regulated Bioequivalence Studies for Extended-Release Formulations

For ANDA submissions requiring demonstration of bioequivalence between test and reference guanfacine extended-release tablets, Guanfacine-13C,15N3 Hydrochloride serves as the validated internal standard in human plasma LC-MS/MS assays. The compound's demonstrated performance in a published bioequivalence study of GXR tablets—achieving LLOQ of 0.05 ng/mL, precision (CV%) of 1.6–10.5%, and accuracy (RE%) of -2.8–8.9%—provides a precedent for method validation under FDA guidance [1]. The dual-labeling configuration eliminates ion suppression in plasma matrices, a critical requirement for reliable pharmacokinetic parameter estimation (AUC0-t, AUC0-∞, Cmax) across 42 fasting and 30 fed subjects [1].

Clinical Pharmacokinetics in Pediatric and Adolescent ADHD

Guanfacine-13C,15N3 Hydrochloride enables accurate quantification of guanfacine in plasma samples collected from pediatric and adolescent ADHD patients, where sample volumes are often limited and drug concentrations may be low at extended time points. The validated LLOQ of 0.0500 ng/mL in human plasma [1] supports reliable quantification through the terminal elimination phase, improving the precision of half-life and clearance estimations. The absence of measurable ion suppression ensures consistent recovery across patient samples with varying endogenous plasma composition, a critical consideration in heterogeneous pediatric populations [1].

Alternative Sampling: Dried Blood Spots and Dried Plasma Spots

For bioanalytical laboratories developing microsampling workflows using dried blood spots (DBS) or dried plasma spots (DPS), Guanfacine-13C,15N3 Hydrochloride provides a stable isotope-labeled internal standard compatible with direct elution and online SPE-LC-MS/MS procedures. Published DPS methods using this SIL-IS have demonstrated linear calibration over 0.25–250 ng/mL in human whole blood with R² = 0.995 [2]. The dual-isotope labeling pattern ensures that the internal standard co-elutes precisely with guanfacine extracted from the membrane substrate, compensating for any recovery variations inherent to DBS/DPS sample preparation workflows [2].

Application
Selection Property
Validation Focus
Bioequivalence studies for ER formulations
Ion suppression-free plasma quantification
LLOQ, accuracy, and precision under bioanalytical validation review
PK research in pediatric matrices
High-sensitivity IS for low-volume samples
Terminal-phase quantification and matrix-effect monitoring
DBS/DPS microsampling workflows
Co-eluting SIL-IS for membrane-based extraction
Recovery compensation and dried-matrix validation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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